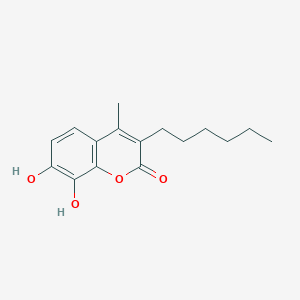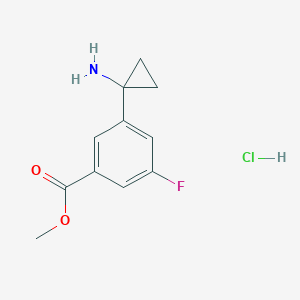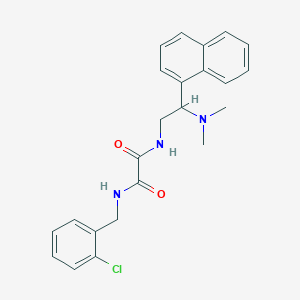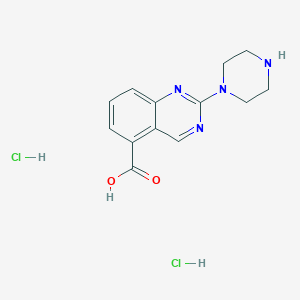
3-hexyl-7,8-dihydroxy-4-methyl-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of various derivatives of 2H-chromen-2-one has been explored in several studies. For instance, the synthesis of 3-(5-Aryl-4,5-Dihydro-1H-Pyrazol-3-yl)-4-Hydroxy-2H-Chromene-2-One derivatives was achieved by refluxing 4-hydroxy coumarin with aromatic aldehydes in chloroform, followed by treatment with hydrazine and phenylhydrazine . Another study reported the unexpected cyclization of 1-phenylhydrazono chromen-2-ones with copper acetate to yield 3-methyl-1-phenyl-1H-chromeno[4,3-c]pyrazol-4-ones . Coordination compounds of 3-(2-hydroxybenzoyl)-2H-chromen-2-one were synthesized using Cu(II), Co(II), and Zn(II) salts in basic media . A one-pot synthesis of dihydropyrano[3,2-c]chromene derivatives was also reported using a catalytic amount of H6P2W18O62 · 18H2O in aqueous ethanol . Additionally, a four-component reaction was utilized to synthesize 3-[(4,5-dihydro-1H-pyrrol-3-yl)carbonyl]-2H-chromen-2-one derivatives .
Molecular Structure Analysis
The molecular structures of these compounds have been elucidated using various spectroscopic techniques. X-ray diffraction studies have revealed the crystal structures of several derivatives, such as 3,3'-[(4-Hydroxyphenyl)methyl]bis-(4-hydroxy-2H-chromen-2-one) , and 3-[(2,6-dichlorophenyl)(ethoxy)methyl]-4-hydroxy-2H-chromen-2-one . These studies have provided insights into the conformation and supramolecular architecture of the compounds, including details such as space groups, cell constants, and hydrogen bonding interactions .
Chemical Reactions Analysis
The chemical reactivity of these compounds has been explored through various reactions. The Knoevenagel reaction was used to synthesize 3,3'-[(4-Hydroxyphenyl)methyl]bis-(4-hydroxy-2H-chromen-2-one) . Oxidative cyclization and coordination reactions have also been employed to synthesize different derivatives . These reactions have led to the formation of compounds with potential biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds have been characterized using spectroscopic methods and electrochemical studies. The UV/vis absorption spectra of these compounds have been recorded, revealing their sensitivity to solvent polarity and hydrogen bonding . Cyclic voltammetry was used to determine the electrochemical behavior of the coordination compounds of 3-(2-hydroxybenzoyl)-2H-chromen-2-one . The acid dissociation constants for some derivatives were estimated based on NMR spectroscopy and potentiometric titration .
Applications De Recherche Scientifique
Crystal Structure and Physico-Chemical Properties
The crystal structure and physico-chemical properties of compounds closely related to 3-hexyl-7,8-dihydroxy-4-methyl-2H-chromen-2-one have been extensively studied. For instance, the crystal structure of 4-hydroxy-3-[(2-oxo-2H-chromen-3-yl)-(3,4,5-trimethoxyphenyl)methyl]chromen-2-one, a compound with a similar structure, was analyzed, revealing important information about its molecular configuration (Manolov, Ströbele, & Meyer, 2008). Another study synthesized and examined the crystal structure and UV/visible absorption spectra of 3,3'-[(4-Hydroxyphenyl)methyl]bis-(4-hydroxy-2H-chromen-2-one), providing insights into the compound's sensitivity to solvent polarity and hydrogen bonding (Elenkova, Morgenstern, Manolov, & Milanova, 2014).
Inhibition of Cytosolic Carbonic Anhydrases
Significant research has been conducted on the inhibition of cytosolic carbonic anhydrases I and II by derivatives of dihydroxycoumarin, including 6,7-dihydroxy-3-(methylphenyl)-2H-chromen-2-one and its variants. These compounds have shown potential as inhibitors of human carbonic anhydrase, which is crucial in many physiological processes (Basaran, Sinan, Cakir, Bulut, Arslan, & Ozensoy, 2008).
Synthesis and Biological Activity
Various studies have focused on synthesizing novel derivatives of 2H-chromen-2-ones and assessing their biological activities. For example, the synthesis of new isoxazoline chromene derivatives and their antibacterial and anticoagulant activities have been explored (Zghab, Trimeche, Ben Mansour, Hassine, Touboul, & Ben Jannet, 2017). Another study synthesized 4-hydroxy-3-(2-imino ethyl)-2H-chromen-2-ones under ultrasound irradiation, demonstrating a novel method with potential applications in various fields (Wang Huiyana, 2013).
Photovoltaic Properties
The photovoltaic properties of chromen-2-one-based organic dyes have been investigated, particularly their application in dye-sensitized solar cells. This research highlights the potential of these compounds in renewable energy technologies (Gad, Kamar, & Mousa, 2020).
Propriétés
IUPAC Name |
3-hexyl-7,8-dihydroxy-4-methylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20O4/c1-3-4-5-6-7-12-10(2)11-8-9-13(17)14(18)15(11)20-16(12)19/h8-9,17-18H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCSMMQGQHGLTOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=C(C2=C(C(=C(C=C2)O)O)OC1=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(benzo[d][1,3]dioxol-5-yl)-2-(6-chloro-3-(4-methylbenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide](/img/structure/B3003345.png)

![N-Cyclopropyl-1-[[(2S)-1-(tert-butoxycarbonyl)-2alpha-pyrrolidinyl]methyl]-1H-tetrazole-5-amine](/img/structure/B3003349.png)
![(3E)-3-{[(4-acetylphenyl)amino]methylene}-1-benzyl-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B3003350.png)

![2,6-Dimethyl-4-[4-(4-methylphenyl)phenyl]sulfonylmorpholine](/img/structure/B3003352.png)

![3-[[1-(Pyridine-3-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B3003354.png)

![N-(2-methylbenzo[d]thiazol-5-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B3003359.png)
